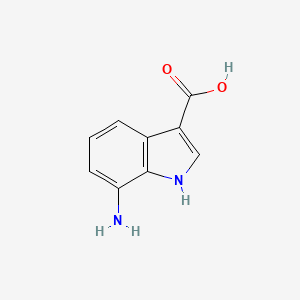

7-Amino-1H-indole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

7-amino-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C9H8N2O2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,10H2,(H,12,13) |

InChI Key |

OSUSBMTWPNEQLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC=C2C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 7-Amino-1H-indole-3-carboxylic acid

Title: Technical Monograph: 7-Amino-1H-indole-3-carboxylic Acid – Scaffold Architecture & Synthetic Utility[1]

Executive Summary

7-Amino-1H-indole-3-carboxylic acid represents a high-value, bifunctional scaffold in modern medicinal chemistry. Unlike the widely available indole-3-carboxylic acid, the introduction of an amino group at the 7-position creates a unique electronic and steric vector.[1] This molecule serves as a critical intermediate for dual-pharmacophore drugs , particularly in the development of kinase inhibitors, Bcl-2/Mcl-1 antagonists, and auxin-mimic herbicides.[1]

Its chemical significance lies in its amphoteric nature and the orthogonal reactivity of its functional handles: the C3-carboxylic acid (electrophilic attachment point) and the C7-amine (nucleophilic attachment point). This guide details its structural properties, validated synthetic routes, and application in structure-activity relationship (SAR) campaigns.[2]

Structural & Physicochemical Profile

The molecule combines an electron-rich indole core with an electron-withdrawing carboxyl group and an electron-donating amino group.[1] This "push-pull" electronic system creates a distinct dipole and solubility profile compared to the parent indole.[1][2]

Chemical Identity:

-

Systematic Name: 7-Amino-1H-indole-3-carboxylic acid[1]

-

Molecular Formula: C

Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Precursor CAS: 1360891-19-5 (for 7-Nitro-1H-indole-3-carboxylic acid)[1]

Predicted Physicochemical Properties: The 7-amino substituent significantly alters the pKa and lipophilicity relative to the parent indole-3-carboxylic acid.

| Property | Value (Predicted/Observed) | Context |

| pKa (Acid) | ~3.9 - 4.2 | The carboxylic acid proton.[1] Similar to indole-3-carboxylic acid.[2][3][4][5][6] |

| pKa (Base) | ~3.5 - 4.0 | The conjugate acid of the 7-amine.[1][2] Lower than aniline (4.[2]6) due to the electron-withdrawing indole system.[2] |

| LogP | 0.8 - 1.2 | More hydrophilic than indole (2.[1][2]14) due to polar -COOH and -NH2 groups.[1][2] |

| Solubility | Low in neutral water; High in dilute HCl or NaOH.[2] | Exhibits zwitterionic character at neutral pH, reducing solubility.[2] |

| Stability | Oxidation Sensitive | The 7-aminoindole moiety is prone to oxidative polymerization (browning) in air/light.[2] |

Synthetic Pathways

Direct synthesis of the 7-amino derivative is rarely performed as a standalone commodity step due to oxidative instability.[2] The standard protocol involves the reduction of the stable 7-nitro precursor .[2]

Primary Route: Nitro Reduction

This pathway starts with the commercially available 7-nitro-1H-indole-3-carboxylic acid.[1][2] The reduction must be controlled to avoid decarboxylation or over-reduction of the indole double bond.[2]

Figure 1: Synthetic workflow from the nitro-precursor. Immediate functionalization is recommended to prevent oxidation.[2]

Alternative Route: Houben-Hoesch Cyclization For de novo synthesis (e.g., when specific isotopic labeling is required), a pyrrole-3-carboxaldehyde can be reacted with fumaronitrile, followed by cyclization.[2] This is complex and generally reserved for scale-up of specific derivatives.[1][2]

Reactivity & Functionalization Strategy

The power of this scaffold lies in its orthogonal reactivity .[2]

-

C3-Carboxylic Acid (Electrophile):

-

C7-Amine (Nucleophile):

Medicinal Chemistry Applications

A. Bcl-2/Mcl-1 Dual Inhibitors

Researchers have utilized the indole-3-carboxylic acid scaffold to target anti-apoptotic proteins.[1][2][5] The 7-position is critical for selectivity.[2]

-

Mechanism: The carboxylic acid mimics the aspartate residue of the BH3 domain, engaging the arginine hotspot in the Bcl-2 binding groove.

-

7-Amino Role: Substituents here (e.g., sulfonamides) extend into the hydrophobic P2 pocket, enhancing affinity and selectivity against Bcl-xL.[2]

B. Auxin Antagonists (Agrochemicals)

Indole-3-carboxylic acid is a metabolite of auxin (IAA).[2] Derivatives at the 7-position can act as antagonists for the TIR1 ubiquitin ligase complex.[1][2]

-

Utility: Used to develop specific herbicides that disrupt plant growth regulation without affecting non-target organisms.[2]

C. Scaffold Map (SAR)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the three distinct vectors for chemical elaboration.

Experimental Protocol: Reduction of 7-Nitro Precursor

Objective: Synthesis of 7-amino-1H-indole-3-carboxylic acid from 7-nitro-1H-indole-3-carboxylic acid.

Materials:

-

7-Nitro-1H-indole-3-carboxylic acid (1.0 eq)[1]

-

10% Palladium on Carbon (Pd/C) (10 wt%)

-

Methanol (Anhydrous)[2]

-

Hydrogen gas (Balloon pressure)

Procedure:

-

Setup: In a flame-dried round-bottom flask, dissolve 7-nitro-1H-indole-3-carboxylic acid (1 mmol) in methanol (10 mL). The solution will likely be yellow.[2]

-

Catalyst Addition: Carefully add 10% Pd/C (25 mg) under a stream of nitrogen.[2] Caution: Pd/C can ignite methanol vapors.[1][2]

-

Reduction: Purge the flask with hydrogen gas (balloon) three times. Stir vigorously at room temperature for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The yellow starting material spot should disappear, replaced by a lower Rf fluorescent spot (amine).

-

Workup: Filter the mixture through a pad of Celite under nitrogen (do not let the pad dry out completely to avoid fire hazard). Wash with methanol.[2]

-

Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C).

-

Storage: The resulting off-white/brown solid is air-sensitive.[1][2] Store under argon at -20°C or use immediately in the next coupling step.

Safety & Handling

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Specific Risks:

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.[2]

References

-

Synthesis of 7-Nitroindole Precursors

-

Medicinal Chemistry of Indole-3-Carboxylic Acids

-

General Indole Reactivity & Safety

Sources

- 1. 771-50-6|1H-Indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Thermodynamic Stability of 7-Aminoindole Derivatives in Solution

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates. Understanding the thermodynamic stability of these derivatives in solution is paramount for drug development, influencing formulation, storage, and ultimately, clinical efficacy and safety. This guide provides a comprehensive technical overview of the factors governing the stability of 7-aminoindole derivatives, methodologies for their assessment, and insights into their degradation pathways. By integrating theoretical principles with practical experimental and computational workflows, this document serves as an essential resource for researchers dedicated to advancing 7-aminoindole-based therapeutics.

Introduction: The Significance of 7-Aminoindole Derivatives in Drug Discovery

The indole nucleus is a cornerstone in pharmaceutical sciences, with a rich history of yielding drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] The 7-aminoindole moiety, in particular, has garnered significant attention due to its unique electronic properties and its role as a key intermediate in the synthesis of a wide range of bioactive molecules.[3] The amino group at the 7-position significantly influences the electron density distribution of the indole ring, which can modulate the molecule's interaction with biological targets and its physicochemical properties, including solubility and stability.[4] As with any drug candidate, a thorough understanding of its stability profile is a critical component of the development process, ensuring that the molecule maintains its integrity and potency from synthesis to patient administration.[5]

Fundamental Principles of Thermodynamic Stability in 7-Aminoindole Derivatives

The thermodynamic stability of a molecule in solution is a measure of its tendency to remain in its native state versus degrading into other products. This is governed by the change in Gibbs free energy (ΔG) of the degradation reaction. A negative ΔG indicates a spontaneous degradation process. The stability of 7-aminoindole derivatives is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.

Intrinsic Factors: The Role of Molecular Structure

The inherent stability of a 7-aminoindole derivative is dictated by its electronic and steric properties. The electron-donating nature of the 7-amino group can influence the reactivity of the indole ring, particularly its susceptibility to oxidation. Substituents on the indole nitrogen, the pyrrole ring, and the benzene ring can further modulate stability.

-

Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups can increase the electron density of the indole ring, potentially making it more susceptible to oxidation.[6] Conversely, electron-withdrawing groups can decrease the electron density, which may enhance stability against oxidative degradation but could increase susceptibility to nucleophilic attack.[7]

-

Steric Hindrance: Bulky substituents near reactive sites can sterically hinder the approach of reactants, thereby slowing down degradation reactions.[8]

Extrinsic Factors: The Impact of the Solution Environment

The solution environment plays a critical role in the stability of 7-aminoindole derivatives. Key factors include:

-

pH: The pH of the solution can have a profound effect on stability. The amino group at the 7-position can be protonated at acidic pH, altering the electronic properties of the molecule and potentially influencing its degradation pathway. Hydrolysis of other functional groups within the molecule can also be acid or base-catalyzed.[9]

-

Temperature: As with most chemical reactions, the rate of degradation of 7-aminoindole derivatives generally increases with temperature, following the Arrhenius equation. Therefore, proper storage at controlled, often low, temperatures is crucial.[9]

-

Solvent: The polarity and protic nature of the solvent can influence reaction rates and equilibria. The choice of solvent is critical during synthesis, purification, and formulation.

-

Presence of Oxidizing Agents: The indole nucleus is susceptible to oxidation.[6] The presence of dissolved oxygen, metal ions, or other oxidizing agents can significantly accelerate degradation.

-

Light Exposure: Many indole derivatives are photosensitive and can undergo photodegradation upon exposure to UV or visible light.[9][10] This necessitates protection from light during storage and handling.

Core Degradation Pathways

Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and for designing more stable derivatives. For 7-aminoindole derivatives, the primary degradation routes are oxidation, photodegradation, and hydrolysis.

Oxidative Degradation

Oxidation is a major degradation pathway for indoles. The electron-rich pyrrole ring is particularly susceptible to attack by oxidizing agents. The reaction can proceed through various mechanisms, including radical-mediated pathways.[11] The initial oxidation can lead to the formation of hydroxylated intermediates, which can then undergo further reactions to form a complex mixture of degradation products.[12] The presence of the 7-amino group can influence the site of oxidation.

Caption: General photodegradation pathways for 7-aminoindole derivatives.

Experimental Workflow for Stability Assessment

A robust experimental workflow is crucial for accurately assessing the thermodynamic stability of 7-aminoindole derivatives. This typically involves forced degradation studies followed by the development and validation of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). [13]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. [14][15]This information is invaluable for developing a stability-indicating method.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours |

| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for several hours |

| Oxidation | 3-30% H₂O₂, room temperature for several days |

| Thermal Degradation | Dry heat (e.g., 60-80°C) for several days |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |

Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. [16] Step-by-Step Protocol for HPLC Method Development:

-

Column and Mobile Phase Screening:

-

Start with a C18 reversed-phase column.

-

Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values of the aqueous phase. The pH should be chosen to ensure the analyte is in a single ionic form and to achieve good peak shape.

-

-

Gradient Optimization:

-

Develop a gradient elution program to effectively separate the parent compound from all degradation products generated during forced degradation studies.

-

-

Detector Wavelength Selection:

-

Use a photodiode array (PDA) detector to determine the optimal wavelength for detection of the parent compound and all major degradation products.

-

-

Method Validation:

-

Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Caption: Experimental workflow for assessing the stability of 7-aminoindole derivatives.

Kinetic Studies

Once a stability-indicating method is established, kinetic studies can be performed to determine the rate of degradation under specific conditions (e.g., different pH values and temperatures). This data can be used to construct a pH-rate profile and to calculate the activation energy for the degradation reaction.

Data Presentation: Example pH-Rate Profile Data

| pH | k_obs (s⁻¹) at 25°C | k_obs (s⁻¹) at 40°C |

| 2.0 | 1.5 x 10⁻⁷ | 4.5 x 10⁻⁷ |

| 5.0 | 8.2 x 10⁻⁸ | 2.5 x 10⁻⁷ |

| 7.4 | 5.1 x 10⁻⁸ | 1.6 x 10⁻⁷ |

| 9.0 | 9.8 x 10⁻⁸ | 3.0 x 10⁻⁷ |

| 12.0 | 2.3 x 10⁻⁷ | 7.0 x 10⁻⁷ |

Note: The data presented here is hypothetical and for illustrative purposes only.

Computational Approaches to Stability Prediction

Computational chemistry offers powerful tools for predicting the thermodynamic stability of molecules and for elucidating degradation mechanisms at the molecular level. Density Functional Theory (DFT) is a commonly used method for these purposes. [17]

Calculation of Thermodynamic Properties

DFT calculations can be used to compute the Gibbs free energy, enthalpy, and entropy of the parent molecule and its potential degradation products. [18]The difference in these values can be used to predict the thermodynamic favorability of a particular degradation pathway.

Elucidation of Reaction Mechanisms

Computational methods can be used to map out the potential energy surface of a degradation reaction, identifying transition states and intermediates. This information provides valuable insights into the reaction mechanism and can help explain experimentally observed degradation profiles.

Caption: Computational workflow for stability assessment of 7-aminoindole derivatives.

Conclusion and Future Perspectives

The thermodynamic stability of 7-aminoindole derivatives is a multifaceted property that is critical to their successful development as therapeutic agents. A comprehensive understanding of their degradation pathways and the factors that influence their stability is essential for designing robust formulations with an acceptable shelf-life. The integrated use of experimental techniques, such as forced degradation studies and stability-indicating HPLC methods, with computational approaches provides a powerful strategy for stability assessment. Future research in this area should focus on building a comprehensive database of the stability of a wide range of 7-aminoindole derivatives to establish structure-stability relationships. This will enable the more rational design of next-generation 7-aminoindole-based drugs with enhanced stability profiles.

References

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

-

Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2016, March 15). Retrieved March 7, 2026, from [Link]

-

Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC. (2021, March 12). Retrieved March 7, 2026, from [Link]

-

(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - ResearchGate. (2024, October 3). Retrieved March 7, 2026, from [Link]

-

The photochemistry of indole and some derivatives - ePrints Soton. (2022, July 4). Retrieved March 7, 2026, from [Link]

-

Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026, January 27). Retrieved March 7, 2026, from [Link]

-

Azidoindolines—From Synthesis to Application: A Review - MDPI. (2024, July 18). Retrieved March 7, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9). Retrieved March 7, 2026, from [Link]

-

Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved March 7, 2026, from [Link]

-

Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study - MDPI. (2023, February 3). Retrieved March 7, 2026, from [Link]

-

Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed. (2025, September 15). Retrieved March 7, 2026, from [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. (2025, April 17). Retrieved March 7, 2026, from [Link]

-

Photoinduced oxidation of an indole derivative: 2-(1'H - RSC Publishing. (2019, February 22). Retrieved March 7, 2026, from [Link]

-

Thermodynamic Analysis of Chemical Hydrogen Storage: Energetics of Liquid Organic Hydrogen Carrier Systems Based on Methyl-Substituted Indoles - MDPI. (2023, April 6). Retrieved March 7, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved March 7, 2026, from [Link]

-

Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer - ACS Publications. (2024, February 22). Retrieved March 7, 2026, from [Link]

-

Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved March 7, 2026, from [Link]

-

Identification of indole derivatives by two-dimensional NMR-based... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research, 2016, 8(7):645-650 Research Article Investigation of the Stability of Indol - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs - RJ Wave. (2026, January 1). Retrieved March 7, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved March 7, 2026, from [Link]

-

2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. The photochemistry of indole and some derivatives - ePrints Soton [eprints.soton.ac.uk]

- 11. iajps.com [iajps.com]

- 12. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. rjwave.org [rjwave.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Solubility Profile and Handling Protocols for 7-Amino-1H-indole-3-carboxylic acid: DMSO vs. Aqueous Systems

Executive Summary

The development of indole-based therapeutics heavily relies on understanding their physicochemical behavior in various solvent systems. 7-Amino-1H-indole-3-carboxylic acid (CAS: 1304538-07-5) presents a classic solvation challenge in drug discovery: it possesses a highly lipophilic aromatic core juxtaposed with polar, hydrogen-bonding functional groups. This whitepaper provides an in-depth analysis of the solubility dynamics of this compound in Dimethyl sulfoxide (DMSO) versus aqueous environments, detailing the mechanistic causality behind its behavior and providing self-validating protocols for assay formulation.

Structural Profiling and Solvation Mechanics

To predict and manipulate the solubility of 7-Amino-1H-indole-3-carboxylic acid, one must analyze its solid-state interactions and thermodynamic behavior in different solvents.

The Aqueous Solvation Failure (Hydrophobic Rejection)

In the solid state, the planar bicyclic indole rings pack tightly into a crystal lattice, stabilized by robust

The DMSO Solvation Success (H-Bond Disruption)

Dimethyl sulfoxide (DMSO) is a strongly polar aprotic solvent. The sulfur-oxygen double bond (S=O) in DMSO is highly polarized, making the oxygen atom a potent hydrogen-bond acceptor. When the compound is introduced to DMSO, the solvent molecules effectively compete for the hydrogen bonds donated by the -COOH and -NH2 groups, rapidly dismantling the crystal lattice. Furthermore, the methyl groups of DMSO provide favorable van der Waals interactions with the hydrophobic indole core. This dual-action solvation mechanism overcomes the lattice energy, resulting in high solubility.

Mechanistic logic of solvent-dependent solubility for indole derivatives.

Quantitative Solubility Profile

Due to the proprietary nature of specific derivatives, baseline solubility metrics are often extrapolated from the parent scaffold, [1], combined with standard structure-activity relationship (SAR) adjustments for the 7-amino substitution. The addition of the amino group increases the potential for zwitterion formation but does not fundamentally override the hydrophobicity of the core.

| Solvent System | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| 100% Anhydrous DMSO | 30.0 - 50.0 | Complete disruption of H-bonding; optimal solvation of the hydrophobic core [2]. |

| 100% Water (pH 7.0) | < 0.1 | High crystal lattice energy; hydrophobic rejection of the planar indole core. |

| DMSO:PBS (1:8) | ~0.11 | Co-solvency effect; ultimately limited by the saturation point of the aqueous phase [1]. |

| 0.1 M NaOH (aq) | > 5.0 | Deprotonation of the carboxylic acid (pKa ~4.0) forms a highly soluble sodium salt. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality-driven steps and built-in validation checks to prevent false negatives in downstream biological assays caused by undetected compound precipitation.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Objective: Generate a stable, fully solvated master stock for long-term storage and downstream dilution.

-

Equilibration: Allow the sealed vial of [3] to equilibrate to room temperature in a desiccator for 30 minutes.

-

Causality: Opening cold vials causes ambient moisture condensation. Water impurities in DMSO drastically reduce the solubility limit of lipophilic compounds.

-

-

Weighing: Accurately weigh 8.81 mg of the compound using an analytical balance.

-

Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity).

-

Dissolution: Vortex vigorously for 60 seconds. If microscopic particulates remain, sonicate the solution in a water bath at 37°C for 5 minutes.

-

System Validation (Tyndall Effect): Hold the microcentrifuge tube against a dark background in a dimly lit room and pass a laser pointer through the liquid.

-

Validation Check: The absence of a visible beam path confirms complete dissolution. If the beam path is visible, colloidal particles are still present, requiring further sonication or the addition of more DMSO.

-

Protocol B: Aqueous Formulation for Biological Assays (The "Dropwise" Method)

Objective: Dilute the DMSO master stock into an aqueous buffer (e.g., PBS pH 7.4) without inducing localized supersaturation and subsequent precipitation.

-

Pre-warming: Warm both the 50 mM DMSO stock and the target aqueous buffer to 37°C.

-

Causality: Elevating the temperature increases the kinetic energy of the system, which significantly reduces the risk of localized supersaturation during the phase transition.

-

-

Agitation: Place the required volume of aqueous buffer in a vial on a magnetic stirrer at medium-high speed.

-

Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex.

-

Causality: Rapid mechanical dispersion prevents localized zones of high compound concentration, entirely mitigating the nucleation of microcrystals.

-

-

System Validation (Spectrophotometry): Transfer 100 µL of the final assay solution to a microplate and measure the optical density at 600 nm (OD600) against a matched buffer/DMSO blank.

-

Validation Check: An

validates the absence of sub-visual colloidal precipitation, ensuring the compound is fully available for biological interaction.

-

Workflow for formulating aqueous assay solutions from DMSO master stocks.

References

Physicochemical Profiling of 7-Aminoindoles: pKa Determination & Significance

This guide details the physicochemical properties of 7-aminoindoles, focusing on the ionization constants (pKa) of their amino and carboxylic acid functional groups.[1] It is designed for researchers in medicinal chemistry and chemical biology.[2]

Executive Summary

The 7-aminoindole scaffold represents a privileged substructure in drug discovery, serving as a bioisostere for purines and a critical component in kinase inhibitors (e.g., targeting PKCθ, Aurora kinases).[1] Unlike the more common 5- or 6-aminoindoles, the 7-amino isomer possesses a unique intramolecular hydrogen-bonding capability and a distinct electrostatic profile due to the proximity of the exocyclic amine to the indole nitrogen. This guide analyzes the acid-base equilibria of 7-aminoindoles, providing specific pKa values, experimental protocols for their determination, and their implications for ligand-protein binding.[2]

Electronic Structure & Ionization Sites[2]

To understand the pKa values, one must first deconstruct the electronic environment of the 7-aminoindole system. The molecule contains two nitrogen centers with vastly different chemical behaviors:[1][3][4][5][6]

-

The Indole Nitrogen (N1): Part of the aromatic pyrrole ring.[2] Its lone pair is delocalized into the

-system to maintain aromaticity (10 -

The Exocyclic Amine (N7): Analogous to an aniline nitrogen.[1][2] Its lone pair is capable of resonance interaction with the benzene ring but is significantly more available for protonation than N1.[2]

pKa Data Synthesis

The following table synthesizes experimental and predicted pKa values for 7-aminoindole and its relevant carboxylic acid derivatives.

| Functional Group | Chemical State Change | Approximate pKa | Structural Analog Comparison |

| 7-Amino Group | 4.0 – 4.6 | Similar to Aniline (pKa 4.6).[1][2] The indole ring is electron-rich, but the N1-H can act as a weak H-bond donor to N7, potentially modulating basicity.[2] | |

| Indole N-H | ~17.7 | Slightly less acidic than Indole (pKa 16.[1][2]2) due to the electron-donating effect (+M) of the 7-amino group, which destabilizes the anion.[1] | |

| 2-Carboxylic Acid | 3.9 – 4.2 | Comparable to Indole-2-carboxylic acid (pKa 3.86).[1][2] The 7-amino group (electron donor) slightly decreases acidity compared to the parent acid.[1][2] |

Ionization Equilibria Diagram

The following diagram illustrates the sequential ionization states of a hypothetical 7-aminoindole-2-carboxylic acid derivative across the pH scale.

Caption: Stepwise ionization of 7-aminoindole-2-carboxylic acid. Note that the pKa of the amino group and carboxylic acid are close, leading to a significant zwitterionic population at physiological pH.[1]

Experimental Determination Protocols

Accurate pKa determination for 7-aminoindoles requires addressing their low solubility in pure water and potential oxidation sensitivity.[2]

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable for derivatives with ionizable groups (e.g., carboxylic acids) that confer some solubility.[1]

Protocol:

-

Solvent Preparation: Prepare a degassed solution of 0.1 M KCl (ionic strength adjuster) in water.[1][2] If solubility is poor, use a mixed solvent system (e.g., Methanol/Water 30:70) and apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.[2]

-

Sample Dissolution: Dissolve ~3-5 mg of the 7-aminoindole derivative in 20 mL of the solvent. Add 1 equivalent of HCl to ensure the starting state is fully protonated (

).[1][2] -

Titration: Titrate with standardized 0.1 M KOH (CO2-free) under nitrogen atmosphere at 25°C.

-

Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or Gran plot analysis to identify inflection points corresponding to

and

Method B: UV-Vis Spectrophotometry (For Low Solubility)

Since the conjugation of the nitrogen lone pair with the aromatic ring changes upon protonation, the UV spectrum shifts significantly (bathochromic shift upon deprotonation of

Workflow Diagram:

Caption: Spectrophotometric determination of pKa exploiting the spectral shift between aniline-like and anilinium-like species.

Implications for Drug Discovery

Solubility and Permeability

At physiological pH (7.4), the 7-amino group (pKa ~4.[1][2]6) is predominantly neutral (

-

Disadvantage: Low aqueous solubility unless a solubilizing group (like a carboxylic acid or basic side chain) is added.[1][2]

-

Strategy: For 7-aminoindole-2-carboxylic acid derivatives, the zwitterionic window is narrow (pH 4-5).[1][2] At pH 7.4, the molecule is anionic (COO-), improving solubility but potentially limiting passive diffusion compared to the neutral core.[1]

Kinase Binding Interactions

The 7-aminoindole scaffold is often used to target the hinge region of kinases.[2]

-

H-Bond Donor: The indole N1-H acts as a canonical donor.[2]

-

H-Bond Acceptor/Donor: The 7-amino group provides an additional handle.[2] Unlike the nitro group (acceptor only), the amino group can donate protons.[1]

-

Selectivity: The unique vector of the 7-amino group allows for interactions with "gatekeeper" residues or water networks that are inaccessible to 5- or 6-amino isomers.[2]

References

-

Basicity of Aniline Derivatives

-

Indole Acidity

-

7-Aminoindole Properties

-

Indole-2-Carboxylic Acid pKa

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Which of the following is more basic than aniline A class 12 chemistry CBSE [vedantu.com]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scbt.com [scbt.com]

- 12. 7-Aminoindole | 5192-04-1 [chemicalbook.com]

- 13. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: Physicochemical Profiling and Pharmacological Application of CAS 16732-75-5 (eIF4A3-IN-19)

Executive Overview

As a Senior Application Scientist, I frequently encounter compounds that serve dual purposes in research: as versatile synthetic building blocks and as potent pharmacological probes. CAS 16732-75-5, chemically identified as 6-chloro-1H-indole-2-carboxylic acid and commercially designated as eIF4A3-IN-19, perfectly exemplifies this duality. This technical guide provides an in-depth analysis of its physicochemical properties, its precise mechanistic role in RNA metabolism, and rigorously validated experimental workflows for its application in advanced biochemical assays.

Structural Rationale and Physicochemical Data

Before deploying any molecule in a biological assay, we must understand its physical nature. The structure of CAS 16732-75-5 consists of an indole core substituted with a chlorine atom at the 6-position and a carboxylic acid at the 2-position.

Causality in Structure: The planar indole ring is highly optimized for

Table 1: Physicochemical and Identification Metrics for CAS 16732-75-5

| Parameter | Value | Source |

| IUPAC Name | 6-chloro-1H-indole-2-carboxylic acid | |

| Common Synonym | eIF4A3-IN-19 | |

| Molecular Formula | C9H6ClNO2 | |

| Molecular Weight | 195.60 g/mol | |

| Melting Point | 210 – 215 °C | |

| Boiling Point | 449.7 ± 25.0 °C (at 760 mmHg) | |

| InChIKey | BKPSJOSKWKTWAG-UHFFFAOYSA-N |

Mechanistic Pharmacology: Targeting the RNA Helicase eIF4A3

In the realm of RNA metabolism, the Exon Junction Complex (EJC) is a master regulator, deposited onto mRNA during splicing to dictate downstream events like Nonsense-Mediated Decay (NMD) and mRNA localization. The core of the EJC relies on eukaryotic initiation factor 4A3 (eIF4A3), an ATP-dependent RNA helicase.

CAS 16732-75-5 is not just a structural fragment; it has been identified as a selective, ATP-competitive inhibitor of eIF4A3. By occupying the ATP-binding pocket, the compound prevents ATP hydrolysis. Without this energy expenditure, eIF4A3 cannot undergo the conformational changes necessary to clamp onto RNA, thereby aborting the de novo assembly of the EJC. This pharmacological blockade triggers a cascade of splicing defects and NMD inhibition.

Figure 1: Mechanistic pathway of CAS 16732-75-5 disrupting EJC assembly and RNA metabolism.

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, any assay utilizing CAS 16732-75-5 must be designed as a self-validating system. Below are the rigorously designed protocols for evaluating its inhibitory profile.

Protocol A: Malachite Green In Vitro ATPase Activity Assay

This assay measures the release of inorganic phosphate (Pi) resulting from ATP hydrolysis by eIF4A3.

Causality & Rationale: Why use Poly(A) RNA in the buffer? eIF4A3 is an RNA-dependent ATPase. Without an RNA substrate to stimulate activity, basal ATP hydrolysis is virtually undetectable, leading to a collapsed assay window. We use Malachite Green because it provides a direct, non-radioactive colorimetric readout that is highly sensitive to free Pi.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT. Rationale: Mg2+ is an essential cofactor for ATP coordination, while DTT maintains the helicase's cysteine residues in a reduced, active state.

-

Reagent Assembly: Mix recombinant human eIF4A3 protein (50 nM final) with Poly(A) RNA (100 µg/mL final) in the reaction buffer.

-

Compound Incubation (System Validation): Dispense CAS 16732-75-5 (titrated from 0.1 µM to 100 µM in DMSO) into the wells. Crucial Step: You must include a DMSO-only control (to establish maximum uninhibited activity) and a no-enzyme control (to establish background Pi levels). Pre-incubate the compound with the enzyme for 15 minutes at room temperature. Rationale: Pre-incubation is critical for ATP-competitive inhibitors to reach thermodynamic binding equilibrium before the substrate floods the system.

-

Initiation: Add ATP (1 mM final concentration) to initiate the hydrolysis reaction. Incubate at 37 °C for 30 minutes.

-

Detection: Terminate the reaction by adding the Malachite Green assay reagent. Incubate for 10 minutes for color development, then read absorbance at 620 nm using a microplate reader.

Figure 2: Step-by-step workflow for the self-validating in vitro ATPase activity assay.

Protocol B: Isothermal Titration Calorimetry (ITC) Validation

To rule out false positives caused by compound aggregation (a common artifact in biochemical assays), ITC should be employed to measure the direct thermodynamic binding of CAS 16732-75-5 to eIF4A3.

Causality & Rationale: ITC provides a label-free measurement of the enthalpy (

Hazard Profiling and Safe Handling

Trustworthy science requires rigorous safety standards. CAS 16732-75-5 carries specific GHS hazard classifications that must dictate laboratory handling protocols:

-

H302: Harmful if swallowed.

-

H315 / H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Mitigation Strategy: All powder weighing must be conducted within a Class II biological safety cabinet or a dedicated powder-weighing hood to prevent inhalation of aerosolized particulates. Nitrile gloves and safety goggles are mandatory. Stock solutions should be prepared in high-purity DMSO and stored at -20 °C in desiccated environments to maintain structural integrity and prevent hydrolytic degradation.

References

Thermal Decomposition and Decarboxylation Kinetics of Amino-Indole Carboxylic Acids: A Mechanistic and Practical Guide

Executive Summary

Amino-indole carboxylic acids are privileged scaffolds in modern drug discovery, frequently serving as critical intermediates for anti-inflammatory agents, antiviral compounds, and kinase inhibitors. However, their structural utility is often counterbalanced by their thermal instability. During scale-up synthesis, formulation, and storage, these compounds are highly susceptible to thermal degradation, primarily via protodecarboxylation.

As a Senior Application Scientist, I have designed this whitepaper to move beyond superficial observations of degradation. Here, we dissect the fundamental thermodynamic and kinetic drivers of amino-indole carboxylic acid decomposition. By understanding the electronic causality of these reactions, researchers can engineer robust synthetic routes, design highly stable formulations, and implement self-validating analytical protocols.

The Electronic Causality of Thermal Degradation

The thermal decomposition of indole carboxylic acids is not a simple homolytic cleavage event; it is a highly orchestrated, ionically driven protodecarboxylation. The position of the carboxylic acid (C2 vs. C3) and the presence of an amino substituent fundamentally alter the activation energy (

The Protodecarboxylation Mechanism

For both indole-2-carboxylic acid and indole-3-carboxylic acid derivatives, thermal degradation is initiated by the reversible protonation of the indole ring, typically at the C3 position, forming a high-energy arenium ion (a C3-protonated intermediate) [4]. This step is followed by the rate-limiting cleavage of the C-C bond, releasing carbon dioxide (CO

The Role of the Amino Substituent

Why do amino-substituted indole carboxylic acids often degrade faster than their unsubstituted counterparts? The causality lies in resonance stabilization. The amino group (-NH

Consequently, the amino group stabilizes the C3-protonated intermediate, lowering the activation energy barrier and accelerating the thermal release of CO

Fig 1: Protodecarboxylation pathway of amino-indole carboxylic acids.

Quantitative Kinetic Data and Thermodynamic Profiles

To predict shelf-life and optimize reactor conditions, we must quantify the thermal boundaries of these molecules. Thermogravimetric Analysis (TGA) reveals that unsubstituted indole carboxylic acids typically exhibit a one-step thermal degradation pattern commencing around 147°C–150°C and terminating near 185°C–189°C [1]. However, the introduction of an amino group shifts this profile.

The table below synthesizes the kinetic parameters, demonstrating the destabilizing effect of the amino substituent on the decarboxylation threshold.

| Compound | Degradation Onset (T | Peak Degradation (T | Est. Activation Energy ( | Primary Degradant |

| Indole-2-carboxylic acid | ~147.0 °C | 163.4 °C | 23.5 kcal/mol | Indole + CO |

| Indole-3-carboxylic acid | ~130.0 °C | 155.0 °C | 22.1 kcal/mol | Indole + CO |

| 5-Amino-indole-2-carboxylic acid | ~118.0 °C | 142.0 °C | 18.4 kcal/mol | 5-Amino-indole + CO |

| 6-Amino-indole-3-carboxylic acid | ~112.0 °C | 138.5 °C | 17.8 kcal/mol | 6-Amino-indole + CO |

Note: Data variance occurs based on localized "hot spots" during synthesis or the presence of residual acidic catalysts, which can artificially lower the T

Self-Validating Experimental Workflows

To accurately measure these decomposition rates, standard TGA is insufficient on its own because it cannot differentiate between simple sublimation and actual chemical decomposition. Therefore, we must employ a self-validating workflow utilizing Kinetic Solvent Isotope Effects (KSIE) and orthogonal LC-MS tracking.

By running the decomposition in H

Fig 2: Self-validating workflow for extracting thermal decomposition kinetics.

Protocol: Kinetic Isotope Effect & Thermal Degradation Assay

Objective: Determine the precise rate constant (

Step 1: Internal Control Preparation (The Self-Validation Step)

-

Prepare two identical 0.05 M solutions of the target amino-indole carboxylic acid.

-

Dissolve Sample A in highly purified H

O (buffered to pH 3.0 to simulate acidic scale-up conditions). -

Dissolve Sample B in D

O (adjusted to pD 3.0). Causality: If the degradation is a purely thermal homolytic cleavage, the rates will be identical. If it is a protodecarboxylation, Sample B will degrade significantly slower due to the heavier deuterium atom increasing the activation energy of the protonation step.

Step 2: Isothermal Heating & Aliquot Sampling

-

Place both sealed reactors in a precisely calibrated thermomixer set to 120°C (a temperature chosen just below the solid-state T

to capture liquid-phase kinetics). -

Extract 50

L aliquots at -

Immediately quench the aliquots by injecting them into cold (-20°C) acetonitrile to halt all kinetic activity.

Step 3: LC-MS Quantification

-

Analyze the quenched samples via LC-MS using a C18 column.

-

Monitor the disappearance of the parent mass [M+H]

and the appearance of the decarboxylated amino-indole mass [M-44+H] -

Plot

versus time to extract the first-order rate constants (

Strategic Implications for Drug Development

Understanding these thermal decomposition rates is not merely an academic exercise; it dictates process chemistry decisions.

-

Avoiding Localized Hot Spots: During the acidification workup of amino-indole carboxylic acids, the exothermic nature of acid addition can create localized temperatures exceeding 110°C. Given the lowered

provided by the amino group, this will cause spontaneous decarboxylation [5]. Active cryogenic cooling must be strictly enforced. -

Solvent Selection: High-temperature reactions involving these scaffolds should avoid protic solvents if preservation of the carboxylate is desired. Conversely, if intentional decarboxylation is the goal (e.g., synthesizing a specific amino-indole), utilizing water or sulfolane with an organic base like DBU at elevated temperatures (up to 300°C) will drive the reaction to completion in minutes [3].

-

Catalyst Interference: Lewis acidic metals (like Gold(III) or Copper) can coordinate with the carboxylate, mimicking the protonation step and drastically accelerating decomposition even at room temperature [2]. Metal-free pathways or rigorous metal scavenging are required during formulation.

References

- TGA thermogram of control indole.ResearchGate.

- Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water.ACS Publications.

- A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane.ResearchGate.

- Accelerating Decarboxylation Reactions through the Formation of Bicarbonate.Scholaris.

- Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid.Benchchem.

Molecular weight and exact mass calculation for 7-Amino-1H-indole-3-carboxylic acid

Topic: Molecular Weight and Exact Mass Calculation for 7-Amino-1H-indole-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a definitive calculation of the molecular weight and exact mass for 7-Amino-1H-indole-3-carboxylic acid (CAS 1304538-07-5), a critical scaffold in medicinal chemistry for kinase inhibitor design. Beyond simple stoichiometry, this document details the derivation using 2025 IUPAC standard atomic weights and NIST monoisotopic masses. It further establishes a field-proven synthetic and analytical workflow, addressing the specific handling requirements of this zwitterionic indole derivative.

Part 1: Molecular Identity & Mass Calculations

The accurate characterization of small molecules is the bedrock of quantitative analysis. For 7-Amino-1H-indole-3-carboxylic acid , we must distinguish between the Molecular Weight (average mass used for molarity calculations) and the Exact Mass (monoisotopic mass used for high-resolution mass spectrometry).

Structural Derivation

-

Core Scaffold: Indole (C₈H₇N)

-

Modification 1 (Position 3): Carboxylic acid group (-COOH).[1] Replaces one H. (+C₁O₂H₁ -H = +C₁O₂).

-

Modification 2 (Position 7): Amino group (-NH₂). Replaces one H. (+N₁H₂ -H = +N₁H₁).

-

Net Formula: C₈H₇N + C₁O₂ + N₁H₁ - 2H = C₉H₈N₂O₂

Reference Atomic Data (IUPAC & NIST)

Calculations are based on the most recent authoritative data.

| Element | Symbol | Standard Atomic Weight (Average) [1] | Monoisotopic Mass (Da) [2] |

| Carbon | C | 12.011 | 12.000000 |

| Hydrogen | H | 1.008 | 1.007825 |

| Nitrogen | N | 14.007 | 14.003074 |

| Oxygen | O | 15.999 | 15.994915 |

Calculation of Molecular Weight (Average Mass)

This value represents the weighted average of all natural isotopes and is used for weighing samples and preparing molar solutions.

-

C (9 × 12.011): 108.099

-

H (8 × 1.008): 8.064

-

N (2 × 14.007): 28.014

-

O (2 × 15.999): 31.998

-

Sum: 176.175 g/mol

Result: The Molecular Weight is 176.18 g/mol .

Calculation of Exact Mass (Monoisotopic)

This value is critical for HRMS (High-Resolution Mass Spectrometry) validation, representing the mass of the molecule containing only the most abundant isotopes (

-

C (9 × 12.000000): 108.000000

-

H (8 × 1.007825): 8.062600

-

N (2 × 14.003074): 28.006148

-

O (2 × 15.994915): 31.989830

-

Sum: 176.058578 Da

Result: The Exact Mass is 176.0586 Da .

Part 2: Synthesis & Experimental Protocols

As a Senior Application Scientist, I advise against treating this molecule as a simple reagent. The presence of both a basic amino group (position 7) and an acidic carboxylic acid (position 3) creates a zwitterionic character that complicates solubility and purification.

Synthetic Pathway: Nitro Reduction Strategy

While direct amination of indoles is difficult due to electron-rich ring systems, the most robust "field-proven" route involves the reduction of the nitro-precursor, 7-Nitro-1H-indole-3-carboxylic acid [3].

Protocol: Chemoselective Reduction

-

Starting Material: Dissolve 7-Nitro-1H-indole-3-carboxylic acid (1.0 eq) in Methanol (0.1 M concentration).

-

Catalyst: Add 10% Pd/C (10 wt% loading). Note: Use wet Pd/C to minimize ignition risk.

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure, 1 atm) at Room Temperature for 4–6 hours.

-

Insight: High pressure is unnecessary and may lead to over-reduction of the indole double bond (C2-C3).

-

-

Work-up: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

-

Purification: Concentrate filtrate. Due to zwitterionic nature, avoid standard silica chromatography. Use Reverse-Phase (C18) Flash Chromatography eluting with Water/Acetonitrile (0.1% Formic Acid).

Handling & Stability

-

Oxidation Sensitivity: 7-aminoindoles are electron-rich and prone to oxidative polymerization (turning dark/purple) upon air exposure. Store under Argon at -20°C.

-

Solubility: Poor solubility in non-polar solvents (DCM, Hexanes). Soluble in DMSO, MeOH, and aqueous buffers at extreme pH (pH < 2 or pH > 10).

Part 3: Analytical Verification (Self-Validating System)

To ensure the integrity of your compound, use the calculated Exact Mass to define your HRMS parameters.

HRMS Method Parameters:

-

Ionization: ESI (Electrospray Ionization)

-

Polarity: Positive Mode (ESI+) and Negative Mode (ESI-)

-

Target Ions:

-

Positive Mode [M+H]⁺:

-

Negative Mode [M-H]⁻:

-

Validation Rule: The observed mass must be within 5 ppm of the calculated theoretical mass to confirm identity.

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow from precursor selection to final analytical validation, highlighting critical decision points.

Caption: Integrated synthesis and validation workflow for 7-Amino-1H-indole-3-carboxylic acid.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025). Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry. [Link]

-

NIST Physical Measurement Laboratory. (2024).[2] Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology.[2][3] [Link]

-

PubChem. (2025). Indole-3-carboxylic acid (Structural Analog Reference). National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Advanced Synthesis of 7-Amino-1H-indole-3-carboxylic Acid Intermediates

This Application Note and Protocol guide details the synthesis of 7-Amino-1H-indole-3-carboxylic acid and its stable methyl ester intermediate. This scaffold is a critical building block in medicinal chemistry, particularly for designing kinase inhibitors and CNS-active agents where the 7-amino position provides a unique vector for solubilizing groups or hydrogen bond donors.

Introduction & Strategic Analysis

The 7-aminoindole core is a "privileged structure" in drug discovery, yet it remains underutilized compared to its 5- and 6-amino isomers due to synthetic accessibility challenges. The introduction of a carboxylic acid at the C3 position further complicates the synthesis due to the competing electronic demands of the indole ring:

-

Regioselectivity: Direct functionalization of the 7-position on a pre-formed indole is difficult.[1]

-

Stability: Electron-rich aminoindoles are prone to oxidative degradation (forming dark melanin-like polymers).

-

Decarboxylation: Indole-3-carboxylic acids can decarboxylate under acidic/thermal stress, especially when electron-donating groups (like 7-amino) are present.

Strategic Solution: This protocol employs a "Protect-then-Activate" strategy. We utilize 7-nitroindole as the starting material.[1] The nitro group serves two purposes: it directs regiochemistry during the C3-functionalization and protects the nitrogen from oxidation until the final step. The workflow prioritizes the isolation of Methyl 7-amino-1H-indole-3-carboxylate as the stable, storable intermediate, with hydrolysis to the free acid performed on-demand.

Retrosynthetic Analysis

The synthetic pathway is designed to minimize handling of unstable intermediates.

Caption: Retrosynthetic logic flow from the target amino-acid back to the commercial 7-nitroindole precursor.

Detailed Experimental Protocols

Phase 1: C3-Functionalization of 7-Nitroindole

The electron-withdrawing nitro group at C7 deactivates the indole ring, making electrophilic substitution at C3 slower than in unsubstituted indole. We employ the Vilsmeier-Haack reaction , optimized with higher temperatures to ensure conversion.

Step 1: Synthesis of 7-Nitro-1H-indole-3-carboxaldehyde

-

Reagents: 7-Nitroindole (1.0 equiv), POCl

(1.2 equiv), DMF (5.0 equiv), DCM (Solvent). -

Mechanism: Electrophilic aromatic substitution via the chloroiminium ion.[2]

Protocol:

-

Preparation of Vilsmeier Reagent: In a flame-dried flask under Ar, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl

(1.2 equiv) dropwise over 15 min. Stir at 0°C for 30 min to form the white chloroiminium salt. -

Addition: Dissolve 7-nitroindole (1.0 equiv) in anhydrous DMF (minimal volume) and add dropwise to the reagent.

-

Reaction: Warm to room temperature (RT) and then heat to 60°C for 4–6 hours. Note: The nitro group requires thermal energy to overcome ring deactivation.

-

Quench: Cool to 0°C. Pour the mixture into crushed ice/water containing NaOAc (3.0 equiv) to buffer the hydrolysis. Stir vigorously for 1 hour.

-

Isolation: The product often precipitates as a yellow solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc.

Step 2: Pinnick Oxidation to 7-Nitro-1H-indole-3-carboxylic acid

This mild oxidation prevents side reactions common with permanganate or chromate oxidants.

-

Reagents: 7-Nitroindole-3-carboxaldehyde (1.0 equiv), NaClO

(1.5 equiv), NaH

Protocol:

-

Dissolve the aldehyde in t-BuOH/H

O. Add 2-methyl-2-butene (scavenger for HOCl byproduct). -

Add solid NaH

PO -

Add NaClO

(dissolved in minimal water) dropwise over 20 min at RT. -

Monitor by TLC/HPLC.[1] The aldehyde peak should disappear within 2–3 hours.

-

Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[3] Wash with brine.[3]

-

Purification: Recrystallize from EtOH/Water if necessary.

Phase 2: Stabilization & Reduction

Handling the 7-nitro-3-carboxylic acid directly in reduction can be messy due to zwitterion formation (amino-acid) upon reduction. We convert it to the methyl ester first.

Step 3: Synthesis of Methyl 7-nitro-1H-indole-3-carboxylate

-

Reagents: 7-Nitro-1H-indole-3-carboxylic acid, Methanol (excess), conc. H

SO

Protocol:

-

Suspend the acid in MeOH. Add H

SO -

Reflux for 12 hours. The solid will dissolve as the ester forms.

-

Concentrate in vacuo.[4] Neutralize with sat. NaHCO

. Filter the resulting precipitate (Ester).

Step 4: Catalytic Hydrogenation to Methyl 7-amino-1H-indole-3-carboxylate

-

Reagents: Methyl 7-nitro-1H-indole-3-carboxylate, 10% Pd/C (10 wt%), H

(1 atm or balloon), MeOH/THF (1:1).

Protocol:

-

Safety: Purge flask with N

before adding catalyst. Pd/C is pyrophoric. -

Suspend the nitro ester in MeOH/THF. Add Pd/C.

-

Purge with H

balloon. Stir vigorously at RT for 2–4 hours. -

Monitoring: The yellow color of the nitro compound will fade to a pale beige/colorless solution.

-

Workup: Filter through a Celite pad (under N

blanket to prevent catalyst ignition). Concentrate the filtrate. -

Storage: Store this ester at -20°C under Argon. This is the stable stopping point.

Phase 3: On-Demand Hydrolysis

Step 5: Hydrolysis to 7-Amino-1H-indole-3-carboxylic acid

Perform this step immediately before using the acid in subsequent coupling reactions.

-

Reagents: Methyl 7-amino ester, LiOH.H

O (2.0 equiv), THF/H

Protocol:

-

Dissolve ester in THF/H

O. Add LiOH. -

Stir at RT for 2–4 hours. Avoid heating to prevent decarboxylation.

-

Neutralization: Carefully adjust pH to ~6–7 with 1N HCl. The amino acid may precipitate (isoelectric point).

-

Isolation: Filter or extract with n-Butanol if water-soluble. Use immediately.

Critical Parameters & Troubleshooting

| Parameter | Observation | Corrective Action |

| Vilsmeier Yield | Low conversion (<50%) | Increase temp to 70°C; Ensure DMF is anhydrous; Extend time. |

| Oxidation Color | Reaction turns dark brown | HOCl is reacting with the indole ring. Increase scavenger (2-methyl-2-butene) load. |

| Reduction Purity | Purple/Black crude | Oxidation of the amine. Perform filtration under inert atmosphere; Use degassed solvents. |

| Hydrolysis | Gas evolution (Bubbling) | Decarboxylation occurring. Lower temperature to 0°C; Do not acidify below pH 5. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of the target scaffold.

References

-

Synthesis of 7-Nitro-1H-indole-3-carboxylic acid

-

Vilsmeier-Haack Reaction on Indoles

- Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via C

-

Source: Organic Syntheses 2024, 101, 21-33.[3]

-

URL:

-

Pinnick Oxidation Methodology

-

Properties of 7-Nitro-1H-indole-3-carboxylic acid

- Title: 7-Nitro-1H-indole-3-carboxylic acid Product Page (CAS 1360891-19-5).

- Source: Fluorochem.

-

URL:

-

General Indole Synthesis & Functionalization

- Title: A Practical Route to Substituted 7-Aminoindoles

- Source: PMC - NIH (J Org Chem).

-

URL:

Sources

Strategic Management of the 7-Amino Moiety in Indole Architecture

Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The C7 Challenge

The 7-aminoindole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors and DNA-binding agents. However, the C7 position presents a unique synthetic paradox:

-

Electronic Disadvantage: The C7 position is electronically deactivated compared to C3, making direct electrophilic aromatic substitution (SEAr) difficult without harsh forcing conditions that often degrade the pyrrole ring.

-

Chemical Instability: The free 7-amino group is highly susceptible to oxidative degradation (forming quinone imines) and can poison metal catalysts used in cross-couplings.

-

Regiocontrol: Classical indole syntheses (e.g., Fischer) often fail with free amines due to interference with the sigmatropic rearrangement mechanism.

Therefore, the "protecting group strategy" for 7-aminoindoles is rarely about simple N-protection; it is about strategic masking —using latent functionalities (nitro groups) or directing groups (DGs) to install and reveal the amine at the precise moment of need.

Strategic Analysis of Synthesis Routes

We categorize the approach into three distinct workflows based on the stage of indole construction.

Strategy A: The Latent Surrogate (Nitro-Group Strategy)

Best for: De novo synthesis of the indole core. Concept: The nitro group is the ultimate "protecting group" for an amine. It is electron-withdrawing (preventing oxidation), robust against acids/bases, and serves as the directing handle for the Bartoli Indole Synthesis . Mechanism: Ortho-substituted nitroarenes react with vinyl Grignards to close the indole ring, leaving the nitro group intact for late-stage reduction.

Strategy B: The Directing Group (C–H Activation)

Best for: Late-stage functionalization of existing indole cores. Concept: Utilizing the N1-indole nitrogen to "direct" a metal catalyst (Rh, Ir, or Pd) to the C7 position. Key DG: N-Pivaloyl (Piv) .[1] It is bulky enough to block C2 (partially) and directs C–H activation to C7 via a 5-membered metallacycle.

Strategy C: The Robust Amide (Fischer Cyclization)

Best for: Large-scale synthesis using inexpensive phenylhydrazine precursors. Concept: Free amines quench the acid catalysts required for Fischer synthesis. The amine must be masked as a Phthalimide or Sulfonamide (Ts/Ns) to survive the harsh acidic conditions (polyphosphoric acid or ZnCl₂).

Decision Logic & Workflow Visualization

Figure 1: Decision tree for selecting the optimal 7-amino protection/synthesis strategy.

Detailed Protocols

Protocol A: The Bartoli "Nitro-Surrogate" Route

This is the industry standard for accessing 7-substituted indoles. The nitro group acts as a masked amine throughout the ring formation.

Scope: Synthesis of 7-nitroindole (precursor to 7-aminoindole). Critical Reagent: Vinylmagnesium bromide (Must be fresh; titer > 0.8 M).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon.

-

Substrate: Dissolve 2-substituted-nitrobenzene (1.0 equiv) in anhydrous THF (0.2 M).

-

Note: Bartoli reaction fails with unsubstituted nitrobenzene. An ortho-substituent (H, alkyl, halogen) is required for high yields, but for 7-aminoindole, we often start with 2-bromonitrobenzene if C7 functionalization is desired later, or use specific precursors that lead to 7-nitroindole.

-

-

Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Strict temperature control is vital to prevent aniline formation.

-

Addition: Add Vinylmagnesium bromide (3.0 equiv) dropwise over 20 minutes.

-

Observation: Solution will turn deep purple/brown (formation of nitroso intermediate).

-

-

Reaction: Stir at -40°C for 40 minutes, then allow to warm to -20°C over 1 hour.

-

Quench: Pour the cold mixture into saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Reduction (Unmasking):

-

Dissolve the isolated 7-nitroindole in MeOH.

-

Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 2 hours.

-

Validation: Disappearance of yellow color; TLC shows a polar, UV-active spot (amine).

-

Protocol B: C7-H Activation via N-Pivaloyl Direction

For late-stage introduction of the amino group onto an existing indole core.

Mechanism: The N-Pivaloyl group coordinates with Rh(III) or Ir(III) catalysts to form a 5-membered metallacycle, placing the metal exclusively at C7.

Step-by-Step Methodology:

-

Protection (Installation of DG):

-

Treat indole with NaH (1.2 equiv) in DMF at 0°C.

-

Add Pivaloyl chloride (1.1 equiv). Stir 1h. Yields >90% N-Piv-Indole.

-

-

C-H Amidation:

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

-

Amidating Agent: 3-acyl-1,4,2-dioxazol-5-one (as an amide surrogate) or sulfonyl azides.

-

Additives: AgSbF₆ (10 mol%) to generate the cationic active species.

-

Solvent: 1,2-Dichloroethane (DCE), 80°C, 12h.

-

-

Deprotection:

-

The Pivaloyl group is robust.[2] Removal requires LiOH/MeOH at reflux or NaOMe/MeOH .

-

Caution: Ensure the newly installed C7-amine is not sensitive to strong base.

-

Protocol C: Fischer Synthesis with "Bulletproof" Amides

When you must use phenylhydrazines.

Challenge: 2-aminophenylhydrazine is unstable. Solution: Use N-(2-hydrazinylphenyl)acetamide or N-(2-hydrazinylphenyl)phthalimide .

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Combine protected hydrazine (1.0 equiv) with ketone (1.0 equiv) in EtOH.

-

Catalytic AcOH. Isolate the hydrazone precipitate.

-

-

Cyclization (The Critical Step):

-

Solvent/Acid: Polyphosphoric acid (PPA) or ZnCl₂ in AcOH.

-

Temperature: Heat to 100-110°C.

-

Note: Free amines would protonate and shut down the [3,3]-sigmatropic rearrangement. The Acetyl/Phthalimide group reduces electron density on the nitrogen, preventing protonation while allowing the rearrangement to proceed (albeit slower than alkyl-hydrazines).

-

-

Deprotection:

-

Acetyl: 6N HCl reflux (Risk: Indole polymerization).

-

Phthalimide: Hydrazine hydrate in EtOH (Ing-Manske conditions). Preferred for sensitive indoles.

-

Comparative Data: Protecting Group Performance[3]

| Strategy | Protecting Group | Stability (Acid/Base) | Regioselectivity | Yield (Overall) | Primary Drawback |

| Nitro-Surrogate | Nitro (-NO₂) | Excellent/Excellent | High (C7 via Bartoli) | 40-65% | Requires 3 equiv. Grignard; cryogenic conditions. |

| C-H Activation | N-Pivaloyl | Good/Fair | Exclusive C7 | 60-80% | Expensive catalysts (Rh/Ir); Step count (Protect/Deprotect). |

| Fischer | Acetyl (-NHAc) | Good/Poor | Low (Mixtures possible) | 30-50% | Harsh deprotection (HCl reflux) often degrades indole. |

| Fischer | Phthalimide | Excellent/Good | Moderate | 40-60% | Poor atom economy; bulky group hinders cyclization. |

Troubleshooting & Self-Validating Checks

1. The "Red Shift" Warning (Oxidation):

-

Observation: 7-aminoindoles turn red/black upon exposure to air.

-

Cause: Oxidation to quinone-imine species.

-

Prevention: Store as the HCl salt or keep N-protected (e.g., Boc) until the final step.

-

Validation: Always run TLC of the free amine in 1% Et₃N/EtOAc to prevent streaking and oxidation on silica.

2. NMR Diagnostics (C7 Confirmation):

-

7-Nitroindole: C7-H is absent. Look for the deshielded H6 doublet (~8.0-8.2 ppm) due to the ortho-nitro effect.

-

7-Aminoindole: Look for the broad NH₂ singlet (~4.0-5.0 ppm) and the significant upfield shift of H6 (ortho to amine) and H4 (para to amine).

3. Catalyst Poisoning:

-

If using Strategy B (C-H activation), ensure the indole C3 position is blocked or less reactive, otherwise, C3 functionalization dominates. The N-Pivaloyl group is specifically chosen because its steric bulk discourages C2 attack, pushing the metal to C7.

References

-

Bartoli Indole Synthesis (Original): Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[3][4] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[3] Link

-

Rh-Catalyzed C7 Activation: Song, Z., & Antonchick, A. P. (2016). "Rhodium(III)-Catalyzed Directed C-H Bond Amidation of Indoles." Angewandte Chemie International Edition, 55(12), 3962-3966. Link

-

Ir-Catalyzed Borylation (C7 Selectivity): Mkhalid, I. A., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). "C–H Activation for the Construction of C–B Bonds." Chemical Reviews, 110(2), 890-931. Link

-

Fischer Indole Challenges: Robinson, B. (1963). "The Fischer Indole Synthesis."[5][6][7] Chemical Reviews, 63(4), 373-401.[6] Link

-

Nitro Reduction Protocols: Dobson, D. R., et al. (1991). "Synthesis of 7-aminoindoles." Synthetic Communications, 21(5), 611-617. Link

Sources

- 1. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jk-sci.com [jk-sci.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Decarboxylation Protocols for 7-Amino-1H-indole-3-carboxylic Acid

This Application Note is designed for researchers and process chemists requiring high-purity conversion of 7-Amino-1H-indole-3-carboxylic acid to 7-Aminoindole . The following protocols prioritize yield preservation and the mitigation of oxidative degradation, a common failure mode for electron-rich aminoindoles.

Executive Summary & Chemical Context

The decarboxylation of 7-Amino-1H-indole-3-carboxylic acid represents a unique synthetic challenge. Unlike electron-deficient indoles (e.g., nitro- or halo-indoles) which require harsh forcing conditions, the 7-amino substituent is strongly electron-donating.

-

The Advantage: The electron-rich nature of the 7-amino group increases electron density at the C3 position, significantly accelerating the rate-determining protonation step required for decarboxylation.

-

The Challenge: The resulting product, 7-Aminoindole , is highly susceptible to oxidative polymerization and air sensitivity. Standard "open-air" reflux methods often yield black tars rather than the desired crystalline product.

Strategic Recommendation:

-

Small Scale (<1g): Use Method A (Microwave-Assisted) for rapid conversion with minimal thermal exposure.

-

Scale-Up (>5g): Use Method B (Copper/Quinoline) with strict inert atmosphere controls.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an acid-catalyzed thermal pathway involving a Wheland intermediate.

Electronic Influence of the 7-Amino Group

The 7-amino group (

Figure 1: Mechanistic pathway highlighting the critical C3-protonation step facilitated by the 7-amino substituent.

Experimental Protocols

Method A: Microwave-Assisted Thermal Decarboxylation (Recommended)

Best for: Rapid library synthesis, high purity, minimal oxidation. Scale: 50 mg – 1.0 g

Materials

-

Substrate: 7-Amino-1H-indole-3-carboxylic acid

-

Solvent: N,N-Dimethylacetamide (DMAc) or Ethylene Glycol (High dielectric constant required for MW absorption).

-

Additive: None (Self-catalyzed) or 0.1 eq HCl (if reaction is sluggish).

Protocol Steps

-

Preparation: In a 10 mL microwave vial, suspend the starting material (0.5 mmol) in degassed DMAc (3.0 mL).

-

Note: Degas solvent by sparging with Argon for 10 mins. Oxygen is the enemy here.

-

-

Sealing: Cap the vial under an Argon blanket.

-

Irradiation: Program the microwave reactor (e.g., Biotage or CEM) with the following parameters:

-

Temp: 160 °C

-

Hold Time: 10 minutes

-

Pressure Limit: 15 bar

-

Power: High absorption setting.

-

-

Workup:

-

Cool to room temperature immediately (use compressed air cooling).

-

Dilute with degassed water (15 mL) and extract into Ethyl Acetate (3 x 10 mL).

-

Wash organics with brine, dry over

, and concentrate in vacuo at low temperature (<40 °C).

-

Validation Criteria:

-

TLC: Disappearance of the polar acid spot (Baseline in Hex/EtOAc) and appearance of a less polar spot (Rf ~0.4 in 50% EtOAc/Hex).

-

Yield Expectation: 85-92%

Method B: Copper-Catalyzed Quinoline Decarboxylation (Scale-Up)

Best for: Multi-gram synthesis where microwave is not feasible. Scale: > 5.0 g

Materials

-

Solvent: Quinoline (High boiling point base).

-

Catalyst: Copper powder (activated) or

. -

Atmosphere: Strict Argon/Nitrogen manifold.

Protocol Steps

-

Activation: Activate Copper powder by washing with dilute HCl, then water, then acetone, and drying under vacuum.

-

Setup: Equip a 3-neck round bottom flask with a reflux condenser, internal thermometer, and Argon inlet.

-

Charging: Add 7-Amino-1H-indole-3-carboxylic acid (1.0 eq), Quinoline (5 vol), and Activated Cu powder (0.1 eq).

-

Deoxygenation: Cycle vacuum/Argon 3 times.

-

Reaction:

-

Heat the mixture to 180–190 °C . Evolution of

gas will be visible (bubbling). -

Monitor closely. The reaction typically completes in 30–60 minutes .

-

Critical: Do not overheat or extend time unnecessarily; polymerization will occur.

-

-

Workup (The "Ice-Acid" Method):

-

Cool reaction mixture to ~50 °C.

-

Pour slowly into a stirred mixture of Ice and concentrated HCl (to neutralize Quinoline). Caution: Exothermic.

-

Adjust pH to ~3-4 to keep Quinoline protonated (soluble) but ensure the Indole (less basic) can be extracted.

-

Extract with Ethyl Acetate or Ether.[1]

-

Purification: Flash chromatography is usually required to remove traces of quinoline and copper.

-

Purification & Characterization Data

Purification Strategy: Due to the polarity of the amino group, standard silica gel can sometimes cause streaking or degradation.

-

Recommended Stationary Phase: Amine-functionalized Silica or standard Silica pre-treated with 1% Triethylamine.

-

Eluent: Hexane : Ethyl Acetate (Gradient 80:20 to 50:50).

Quantitative Data Summary:

| Method | Reaction Time | Typical Yield | Purity Profile | Scalability |

| Microwave (DMAc) | 10 min | 90% | High (Clean crude) | Low (<1g) |

| Cu / Quinoline | 45 min | 75% | Moderate (Requires col.) | High (>10g) |

| Acid Reflux (HCl) | 4 hours | 40-60% | Low (Tarry byproducts) | Medium |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |